N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide
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Overview
Description
N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide is an organic compound characterized by the presence of a trifluorobutanamide group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 3,4-dimethylaniline with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluorobutanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The trifluorobutanamide group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes such as signal transduction and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)acetamide
- N-(3,4-dimethylphenyl)propionamide
- N-(3,4-dimethylphenyl)butyramide
Uniqueness
N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C12H14F3NO/c1-8-3-4-10(7-9(8)2)16-11(17)5-6-12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
QHYUMARNTBFDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(F)(F)F)C |
Origin of Product |
United States |
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